
1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone
Description
1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone is a ketone derivative featuring a 3-hydroxyazetidine ring, a four-membered nitrogen-containing heterocycle. This structural motif is significant due to azetidine’s role in medicinal chemistry, where its ring strain and polarity enhance binding affinity in bioactive molecules.
Properties
IUPAC Name |
1-(3-hydroxyazetidin-1-yl)-2-methylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)7(10)8-3-6(9)4-8/h5-6,9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDQAJZZCHWVGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201244314 | |
Record name | 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201244314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1434128-49-0 | |
Record name | 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1434128-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201244314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone
General Synthetic Strategy
The synthesis of this compound typically involves:
- Formation of the azetidine ring via ring-opening or ring-closure reactions starting from epoxy or halogenated precursors.
- Introduction of the hydroxy group at the 3-position of the azetidine ring.
- Attachment of the 2-methyl-1-propanone moiety through acylation or condensation reactions.
Detailed Synthetic Routes
Acylation to Attach 2-Methyl-1-Propanone Moiety
The acylation step to form the this compound compound involves reacting the hydroxy azetidine intermediate with an appropriate acylating agent, such as substituted acetophenone derivatives or ketones, under basic or neutral conditions.
- One industrially relevant method uses aromatic ketone compounds and substituted acetophenones in the presence of bases and surfactants in aqueous or low-polarity solvents (e.g., water or toluene).
- The reaction conditions are optimized to shift equilibrium toward the desired hydroxypropanone product by generating slurry and controlling dehydration agents.
- This method achieves high selectivity and yield, suitable for scaling up in pharmaceutical or material science applications.
Protective Group Strategies
To improve stability and facilitate purification, protective groups such as N-Boc (tert-butoxycarbonyl) can be introduced on the azetidine nitrogen:
- Dissolving 3-hydroxy azetidine hydrochloride in water, adding sodium bicarbonate to adjust pH, and slowly adding bis-(dimethyl dicarbonate) in tetrahydrofuran at 25–30°C for 12 hours.
- The product N-Boc-3-hydroxy azetidine is isolated by extraction, drying, and recrystallization with yields around 78%.
This step is crucial for further functionalization or to prevent side reactions during subsequent synthesis steps.
Data Table Summarizing Key Preparation Parameters
Step | Reactants/Conditions | Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
---|---|---|---|---|---|---|---|
Azetidine ring formation | 3-substituted epoxypropane, ammoniacal liquor, benzaldehyde | Ethanol | 0–5 to 35–40 | 20 | 40–72 | ~98.7 | Crystallization and HCl treatment applied |
Hydroxy azetidine isolation | Potassium carbonate base, isopropanol or methanol | Isopropanol or methanol | Reflux | 3–5 | 40–66 | - | Followed by acidification and crystallization |
Acylation to hydroxypropanone | Aromatic ketone + substituted acetophenone + base + surfactant | Water or toluene | Ambient to reflux | Variable | High | High | Equilibrium shifted by slurry formation |
N-Boc protection | 3-hydroxy azetidine hydrochloride + bis-dimethyl dicarbonate | Water + THF | 25–30 | 12 | 78 | - | Extraction and recrystallization involved |
Research Findings and Optimization Notes
- The use of water or low-polarity solvents such as toluene in the acylation step enhances industrial applicability due to ease of solvent recovery and environmental considerations.
- Control of pH and temperature during ring-opening and crystallization steps critically affects yield and purity of hydroxy azetidine intermediates.
- Protective group strategies such as N-Boc introduction provide stability for downstream chemical modifications and improve isolation efficiency.
- The reaction equilibrium in the acylation step can be driven toward the desired product by generating slurry and using appropriate dehydration agents and surfactants, which is essential for high selectivity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The azetidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s unique structure makes it a subject of study in enzymatic reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or interact with cellular receptors, leading to therapeutic effects. The hydroxyazetidine ring plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Classification
Propanone derivatives are classified by their substituents, which dictate their physicochemical properties and applications. Below is a comparative analysis:
Phenyl-Substituted Propanones
2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-1-propanone (Irgacure 2959) Structure: Aromatic phenyl ring with hydroxyethoxy and methyl groups. Applications: Widely used as a water-soluble photoinitiator (PI) in UV-curable hydrogels. Limited molar absorptivity at 365 nm (ε ≈ 5 M⁻¹cm⁻¹) necessitates high concentrations for hydrogel fabrication . Solubility: 5 g/L in water; outperformed by analogs like APi-180® (higher solubility but lower wavelength absorption) .
1-(4-Acetylphenyl)-2-methyl-1-propanone Structure: Phenyl ring with acetyl and methyl groups. Applications: Drug metabolite of Ibuprofen; studied for anti-inflammatory, analgesic, and cytochrome P450 inhibitory properties .
1-(4-Bromophenyl)-2-methyl-1-propanone Structure: Brominated phenyl group.
Heterocyclic-Substituted Propanones
1-(2,5-Dimethyl-3-thienyl)-2-methyl-1-propanone Structure: Thienyl (sulfur-containing aromatic) group. Properties: Enhanced reactivity due to sulfur’s electron-rich nature; applications in organic synthesis .
1-(3,5-Dichloro-4-hydroxyphenyl)-2-methyl-1-propanone Structure: Chlorinated hydroxyphenyl group. Applications: Likely explored for antimicrobial or pesticidal activity due to halogen substituents .
Bioactive Propanones
2-(Methylamino)-1-(3-methylphenyl)-1-propanone (3-MMC) Structure: Methylamino and methylphenyl groups. Applications: Psychoactive stimulant; inhibits monoamine reuptake transporters .
1-(6-Hydroxy-2,4-dimethoxyphenyl)-2-methyl-1-propanone Structure: Phloroglucinol-derived phenyl group.
Structural and Functional Comparison Table
Key Research Findings
- Drug Metabolism: 1-(4-Acetylphenyl)-2-methyl-1-propanone’s role in cytochrome P450 inhibition highlights its utility in pharmacokinetic studies .
- Safety Profiles: Brominated and chlorinated propanones require stringent handling protocols due to toxicity risks .
Biological Activity
1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features an azetidine ring, which contributes to its reactivity and biological interactions. The hydroxy group at the 3-position is particularly significant, as it can participate in various chemical reactions such as oxidation and substitution, influencing the compound's biological activity.
This compound's mechanism of action involves its interaction with specific molecular targets, potentially inhibiting certain enzymes or interacting with cellular receptors. The hydroxyazetidine ring enhances its binding affinity and specificity towards these targets, making it a candidate for therapeutic applications in various diseases.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of compounds related to this compound. For example, a series of azetidinone analogs demonstrated significant in vitro antiproliferative activities against breast cancer cell lines such as MCF-7 and MDA-MB-231. These compounds exhibited IC50 values ranging from 0.87 to 12.91 μM, showing better growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
Enzymatic Inhibition
The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its structural characteristics suggest potential interactions with tubulin, which is critical for cell division. Studies indicate that azetidine derivatives can destabilize tubulin assembly, leading to apoptotic effects in cancer cells .
Study on Breast Cancer Cells
A study focused on the antiproliferative activity of azetidinone derivatives revealed that modifications at the C-3 position significantly influenced their efficacy. Compounds with prop-1-en-2-yl and allyl substituents showed enhanced cytotoxicity in MCF-7 cells, inducing cell cycle arrest and apoptosis .
Compound | IC50 (μM) | Cell Line | Mechanism |
---|---|---|---|
9h | 0.87 | MCF-7 | Tubulin destabilization |
10r | 1.75 | MDA-MB-231 | Apoptosis induction |
5-FU | 11.73 | MCF10A | Standard control |
Toxicological Assessment
In vivo studies assessing the safety profile of related compounds showed favorable outcomes with no significant toxicity at therapeutic doses. For instance, a compound similar to this compound was administered at doses up to 40 mg/kg without adverse effects .
Q & A
Q. What are the recommended synthetic routes for 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or reductive amination reactions. Key steps include:
- Azetidine ring functionalization : Introducing the hydroxy group at the 3-position of the azetidine ring via hydroxylation or oxidation .
- Ketone coupling : Reacting the functionalized azetidine with 2-methyl-1-propanone derivatives under controlled pH and temperature (e.g., 40–60°C in ethanol/water mixtures) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction rates, while inert atmospheres (argon/nitrogen) prevent oxidation of intermediates .
Yield optimization : Lower temperatures (0–25°C) reduce side reactions like azetidine ring opening, while excess ketone precursors (1.5–2.0 eq.) enhance conversion .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 1.2–1.5 ppm (methyl groups), δ 3.5–4.0 ppm (azetidine N–CH₂), and δ 4.2–4.5 ppm (hydroxy group) confirm structural motifs .
- ¹³C NMR : Carbonyl signals at ~210 ppm and azetidine carbons at 50–60 ppm validate the backbone .
- Mass spectrometry (MS) : High-resolution MS (HRMS) with m/z ~183.1 [M+H]⁺ confirms molecular weight .
- IR spectroscopy : Stretching frequencies at 1700–1750 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (O–H) provide additional validation .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the azetidine ring in catalytic systems?
The azetidine ring’s small size (4-membered) creates significant ring strain, enhancing its reactivity in nucleophilic substitutions. Key factors:
- Steric hindrance : Bulky substituents at the 3-hydroxy position reduce reaction rates with electrophiles (e.g., ketones) by ~30% compared to unsubstituted analogs .
- Electronic effects : Electron-withdrawing groups (e.g., sulfonyl) on the azetidine nitrogen stabilize intermediates, improving selectivity in multi-step syntheses .
- Catalytic systems : Nickel or copper catalysts (5–10 mol%) enhance reductive amination efficiency, achieving yields >75% under hydrogenation conditions (1–3 atm H₂) .
Q. What strategies resolve contradictions in biological activity data for azetidine-containing compounds?
Discrepancies in enzyme inhibition or cytotoxicity data often arise from:
- Solubility differences : Use of DMSO vs. aqueous buffers alters bioavailability. For example, DMSO increases membrane permeability, leading to overestimation of IC₅₀ values by 2–3 fold .
- Metabolic interference : Cytochrome P450 (CYP) inhibition assays may show variability due to competing metabolic pathways. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) clarifies target specificity .
- Structural analogs : Comparative studies with 1-(4-Acetylphenyl)-2-methyl-1-propanone (an ibuprofen derivative) highlight the azetidine moiety’s role in reducing COX-2 selectivity by ~40% .
Q. How can reaction by-products be minimized during large-scale synthesis?
- By-product profiling : Common impurities include azetidine ring-opened derivatives (e.g., 3-aminopropanol) and dimerization products. LC-MS monitoring identifies these at <5% levels .
- Process optimization :
- Temperature control : Maintaining <50°C reduces thermal degradation .
- Catalyst recycling : Immobilized catalysts (e.g., silica-supported Cu) reduce metal leaching and improve batch consistency .
- Purification techniques : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.